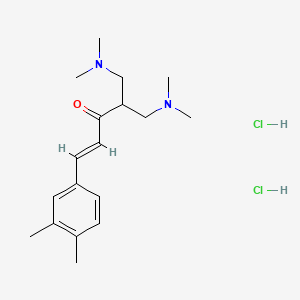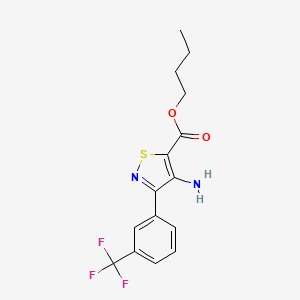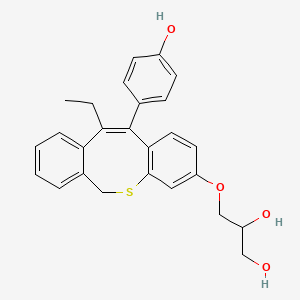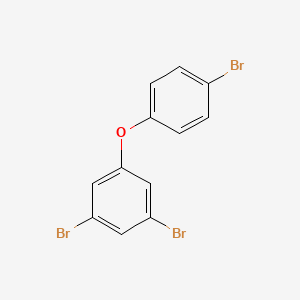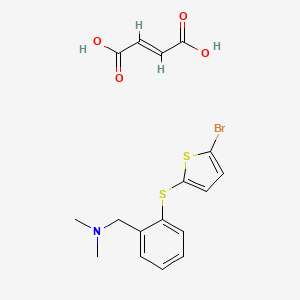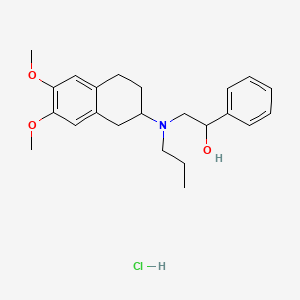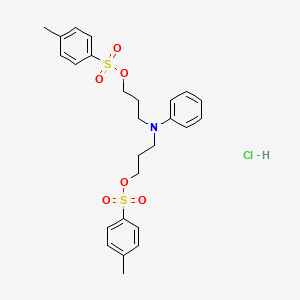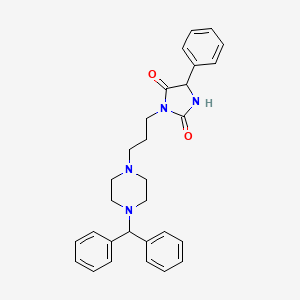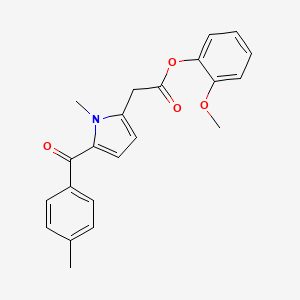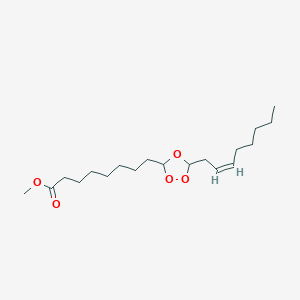
Methyl linoleate 9,10-ozonide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl linoleate 9,10-ozonide: is a chemical compound derived from methyl linoleate , which is an ester of linoleic acid. Linoleic acid is an essential polyunsaturated fatty acid commonly found in vegetable oils. The 9,10-ozonide form of methyl linoleate results from the reaction of ozone (O₃) with the double bonds in its structure.
Preparation Methods
Synthetic Routes:: The synthesis of methyl linoleate 9,10-ozonide involves ozonolysis of methyl linoleate. Ozonolysis is a reaction where ozone cleaves carbon-carbon double bonds, leading to the formation of ozonides. In this case, ozone reacts with the double bonds in methyl linoleate to yield the 9,10-ozonide.
Reaction Conditions:: The ozonolysis reaction typically occurs under mild conditions, using ozone gas (O₃) in a solvent such as dichloromethane (CH₂Cl₂). The reaction is usually carried out at low temperatures to prevent further oxidation.
Industrial Production Methods:: While industrial-scale production of this compound is less common, laboratory-scale synthesis provides valuable insights into its properties and applications.
Chemical Reactions Analysis
Reactivity:: Methyl linoleate 9,10-ozonide is susceptible to various chemical reactions due to its ozonide functional group. Some notable reactions include:
Reduction: Reduction of the ozonide can yield aldehydes or other products.
Hydrolysis: Hydrolysis of the ozonide can lead to the formation of aldehydes and carboxylic acids.
Cyclization: The ozonide can undergo cyclization reactions, forming cyclic compounds.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Hydrolysis: Acidic or basic conditions.
Cyclization: Acidic catalysts or heat.
Major Products:: The major products depend on the specific reaction conditions and the subsequent transformations of the ozonide.
Scientific Research Applications
Biological Research: Investigating its effects on cellular processes and lipid metabolism.
Medicine: Exploring its therapeutic properties, including anti-inflammatory or antioxidant effects.
Chemistry: As a model compound for ozonolysis studies.
Mechanism of Action
The exact mechanism by which methyl linoleate 9,10-ozonide exerts its effects remains an active area of research. It likely involves interactions with cellular components, oxidative stress pathways, and lipid-related processes.
Comparison with Similar Compounds
While methyl linoleate 9,10-ozonide is unique due to its ozonide functionality, other related compounds include:
Linoleic Acid: The parent compound from which methyl linoleate is derived.
Other Fatty Acid Ozonides: Similar ozonides formed from different fatty acids.
Properties
CAS No. |
121431-57-0 |
|---|---|
Molecular Formula |
C19H34O5 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
methyl 8-[5-[(Z)-oct-2-enyl]-1,2,4-trioxolan-3-yl]octanoate |
InChI |
InChI=1S/C19H34O5/c1-3-4-5-6-9-12-15-18-22-19(24-23-18)16-13-10-7-8-11-14-17(20)21-2/h9,12,18-19H,3-8,10-11,13-16H2,1-2H3/b12-9- |
InChI Key |
AFPOKSLEBAWNKG-XFXZXTDPSA-N |
Isomeric SMILES |
CCCCC/C=C\CC1OC(OO1)CCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC1OC(OO1)CCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


